Cas no 93119-08-5 (1-Bromo-2-methylnonane)

1-Bromo-2-methylnonane is a branched-chain alkyl bromide with the molecular formula C₁₀H₂₁Br. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through nucleophilic substitution reactions. Its branched structure enhances steric effects, influencing reaction pathways and selectivity. The presence of a bromine atom at the primary carbon position makes it a versatile alkylating agent. It is often employed in pharmaceutical and agrochemical research due to its stability and reactivity under controlled conditions. The compound is typically handled under inert conditions to prevent degradation, ensuring consistent performance in synthetic applications.
1-Bromo-2-methylnonane structure
1-Bromo-2-methylnonane structure
Product name:1-Bromo-2-methylnonane
CAS No:93119-08-5
MF:C10H21Br
MW:221.17774271965
CID:2855432
PubChem ID:15070877

1-Bromo-2-methylnonane Chemical and Physical Properties

Names and Identifiers

    • CS-0297512
    • 93119-08-5
    • 964-875-9
    • AKUPYXWXVMAYHE-UHFFFAOYSA-N
    • 1-BROMO-2-METHYLNONANE
    • AKOS013999605
    • SCHEMBL10745637
    • EN300-676555
    • 1-Bromo-2-methylnonane
    • Inchi: InChI=1S/C10H21Br/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3
    • InChI Key: AKUPYXWXVMAYHE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 220.08266g/mol
  • Monoisotopic Mass: 220.08266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 7
  • Complexity: 71.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 0Ų

1-Bromo-2-methylnonane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-676555-2.5g
1-bromo-2-methylnonane
93119-08-5
2.5g
$1988.0 2023-03-11
Enamine
EN300-676555-10.0g
1-bromo-2-methylnonane
93119-08-5
10.0g
$4360.0 2023-03-11
Enamine
EN300-676555-1.0g
1-bromo-2-methylnonane
93119-08-5
1g
$0.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368182-250mg
1-Bromo-2-methylnonane
93119-08-5 98%
250mg
¥25185.00 2024-04-25
Enamine
EN300-676555-0.1g
1-bromo-2-methylnonane
93119-08-5
0.1g
$892.0 2023-03-11
Enamine
EN300-676555-5.0g
1-bromo-2-methylnonane
93119-08-5
5.0g
$2940.0 2023-03-11
Enamine
EN300-676555-0.5g
1-bromo-2-methylnonane
93119-08-5
0.5g
$974.0 2023-03-11
Enamine
EN300-676555-0.05g
1-bromo-2-methylnonane
93119-08-5
0.05g
$851.0 2023-03-11
Enamine
EN300-676555-0.25g
1-bromo-2-methylnonane
93119-08-5
0.25g
$933.0 2023-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368182-50mg
1-Bromo-2-methylnonane
93119-08-5 98%
50mg
¥22971.00 2024-04-25

Additional information on 1-Bromo-2-methylnonane

Comprehensive Guide to 1-Bromo-2-methylnonane (CAS No. 93119-08-5): Properties, Applications, and Industry Insights

1-Bromo-2-methylnonane (CAS No. 93119-08-5) is a specialized organic compound belonging to the class of alkyl bromides. This branched-chain hydrocarbon derivative is gaining attention in synthetic chemistry and industrial applications due to its unique structural features. The compound's molecular formula, C10H21Br, reflects its 10-carbon backbone with a bromine substituent at the primary position and a methyl group at the secondary carbon. Researchers and manufacturers are increasingly interested in this chemical for its role as an intermediate in pharmaceutical synthesis and specialty materials.

Recent trends in green chemistry have sparked discussions about the environmental impact of halogenated compounds. While 1-Bromo-2-methylnonane isn't classified as hazardous under current regulations, industry professionals are exploring more sustainable alternatives for bromination reactions. The compound's boiling point range of 220-225°C and moderate viscosity make it suitable for controlled reactions in laboratory settings. Analytical techniques like GC-MS and NMR spectroscopy are commonly employed to verify the purity of this substance, which typically appears as a colorless to pale yellow liquid at room temperature.

The synthesis of 1-Bromo-2-methylnonane typically involves the radical bromination of 2-methylnonane or nucleophilic substitution reactions of the corresponding alcohol. Process optimization has become a hot topic in organic chemistry forums, with particular focus on yield improvement and waste reduction. The compound's lipophilic nature contributes to its applications in creating hydrophobic coatings and surface modifiers. Material scientists have noted its potential in developing advanced polymer systems where controlled branching is required.

In pharmaceutical research, CAS 93119-08-5 serves as a valuable building block for constructing more complex molecular architectures. Its branched alkyl chain provides steric effects that can influence drug-receptor interactions. Recent patent literature reveals growing interest in using this intermediate for developing bioactive compounds with improved metabolic stability. The compound's chemical stability under standard storage conditions (recommended at 2-8°C in amber glass) makes it practical for industrial-scale applications.

From a commercial perspective, the global market for specialty brominated compounds like 1-Bromo-2-methylnonane is experiencing steady growth. Suppliers are responding to increased demand from Asia-Pacific regions where pharmaceutical and electronics manufacturing are expanding. Quality control specifications typically require ≥97% purity, with strict limits on residual solvents and byproducts. Analytical certificates often include data from HPLC analysis and Karl Fischer titration for moisture content verification.

Safety considerations for handling 1-Bromo-2-methylnonane follow standard organic chemical protocols. While not classified as acutely toxic, proper ventilation and PPE (nitrile gloves, safety goggles) are recommended. The compound's low water solubility and high partition coefficient (logP ~4.5) suggest potential bioaccumulation, prompting environmental scientists to study its degradation pathways. Recent biodegradation studies using advanced oxidation processes show promise for wastewater treatment applications.

Emerging applications in materials science include using 93119-08-5 as a modifier for quantum dot surfaces and as a precursor for self-assembled monolayers. The compound's molecular weight of 221.18 g/mol and balanced hydrophobicity make it particularly useful in nanotechnology applications. Research papers have highlighted its role in creating ordered nanostructures through controlled surface functionalization techniques.

For researchers sourcing this chemical, important considerations include supplier reliability, batch-to-batch consistency, and technical support. Many manufacturers now provide comprehensive technical dossiers with detailed spectral data and reactivity profiles. The compound's SDS documentation typically includes storage recommendations emphasizing protection from light and moisture to maintain optimal stability over time.

Future developments may focus on catalytic processes for more sustainable production of 1-Bromo-2-methylnonane. The chemical industry's shift toward atom economy and green chemistry principles is driving innovation in bromination methodologies. Some academic groups are exploring enzymatic approaches or photochemical activation as alternatives to traditional synthesis routes.

In analytical applications, CAS 93119-08-5 sometimes serves as a reference standard or retention index marker in chromatographic systems. Its well-characterized retention behavior in non-polar stationary phases makes it useful for method development in petroleum analysis and environmental testing laboratories.

The price volatility of bromine sources directly impacts the commercial availability of 1-Bromo-2-methylnonane. Market analysts track bromine production trends and regulatory changes that might affect the supply chain. Current Good Manufacturing Practice (cGMP) compliant batches command premium pricing for pharmaceutical applications requiring stringent quality standards.

Academic interest in this compound continues to grow, with recent publications exploring its use in cross-coupling reactions and as a template for studying steric effects in organic transformations. The 2-methyl branching introduces interesting stereoelectronic considerations that influence reaction pathways and product distributions in synthetic sequences.

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